molecular formula C17H15NO4 B8088952 (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B8088952
M. Wt: 297.30 g/mol
InChI Key: BSOYWTITVKXHLM-OAHLLOKOSA-N
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Description

(2R)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 117483-89-3) is a chiral indoline derivative of significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol, serves as a crucial synthetic intermediate and building block . Its core structure is based on the 2,3-dihydro-1H-indole (indoline) scaffold, which is a privileged motif found in numerous biologically active molecules and pharmaceuticals . The molecule features a benzyloxycarbonyl (Cbz) group, a widely employed protecting group for amines, and a carboxylic acid functional group, providing two versatile handles for further synthetic manipulation . The specific (2R) stereochemistry at the 2-position is critical for its application in the synthesis of enantiomerically pure compounds, making it a valuable chiral precursor . The indoline scaffold is a common structural component in the development of potential therapeutic agents, and derivatives of 2,3-dihydro-1H-indole have been investigated for various biological activities, including as potential anticancer compounds . Furthermore, related indole-2-carboxylic acid derivatives have been documented in scientific literature as potent and competitive antagonists for pharmacological research, such as studying the glycine site of the NMDA receptor . Researchers utilize this chiral building block in the synthesis of more complex heterocyclic systems, such as 9H-pyrrolo[1,2-a]indoles, which are frameworks present in natural products with antitumor, antiparasitic, and antimalarial properties . Its utility extends to modern synthetic methodology development, including visible light-mediated photoredox catalysis, which is a key technique in green chemistry for the functionalization of indole and related heterocyclic scaffolds . This product is offered with a minimum purity of 90% . It is intended for research and development purposes in a laboratory setting only. This material is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the indole derivative with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the benzyloxycarbonyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the compound to reduce the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the benzyloxycarbonyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring or benzyloxycarbonyl group.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(2R)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Indole-2-carboxylic Acid

  • Molecular formula: C₉H₇NO₂
  • Molecular weight : 161.15 g/mol
  • CAS number : 1477-50-5 .
  • Key differences: Lacks the benzyloxycarbonyl group and dihydroindole ring. Simpler structure with fewer synthetic applications but serves as a precursor for more complex indole derivatives .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23)

  • Key features :
    • Contains a benzimidazole substituent and carboxamide group.
    • Synthesized via coupling reactions (54% yield) for indoleamine 2,3-dioxygenase-1 (IDO1) inhibition .
    • Comparison :
  • The carboxamide group replaces the carboxylic acid, altering solubility and bioavailability.

(2S)-5,6-Dihydroxy-2,3-dihydro-1H-indole-2-carboxylic Acid (Cyclo-DOPA)

  • Molecular formula: C₉H₉NO₄
  • Molecular weight : 195.17 g/mol
  • CAS number : 105229-41-2 .
  • Key differences :
    • Contains two hydroxyl groups at the 5- and 6-positions, increasing polarity and redox activity.
    • (2S)-configuration influences interactions in biological systems, such as melanin biosynthesis .

1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic Acid

  • Key differences: Substitutes the Cbz group with a benzoyl moiety. Benzoyl is less labile under hydrogenolysis conditions but more stable in acidic environments, affecting its utility in protective group strategies .

Physicochemical and Functional Group Analysis

Table 1. Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(2R)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid C₁₇H₁₅NO₄ 297.305 Not reported Cbz, dihydroindole, carboxylic acid
Indole-2-carboxylic acid C₉H₇NO₂ 161.15 232–234 Indole, carboxylic acid
Compound 23 Not provided Benzimidazole, carboxamide
Cyclo-DOPA C₉H₉NO₄ 195.17 Not reported Dihydroxy, carboxylic acid

Biological Activity

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, also known as compound 3N5, is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).

  • Molecular Formula : C17H15NO4
  • Molecular Weight : 297.305 g/mol
  • Chirality : Contains one chiral center
  • SMILES Notation : O=C(O)C2N(c1ccccc1C2)C(=O)OCc3ccccc3

Recent studies have highlighted the role of this compound as an inhibitor of HIV-1 integrase. The compound effectively binds to the active site of integrase, chelating magnesium ions essential for its catalytic activity. This interaction disrupts the enzyme's function, thereby inhibiting viral replication.

Key Findings:

  • The compound demonstrated an IC50 value of 0.13 μM against HIV-1 integrase in optimized derivatives .
  • Molecular docking studies revealed that the indole core and carboxyl group form critical interactions with the enzyme's active site .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

ModificationEffect on Activity
Addition of long-chain substituents at C3Increased integrase inhibition (up to 6.5-fold)
Halogenation at C6 positionEnhanced π-π stacking interactions with viral DNA, improving inhibitory effects
Hydrolysis of carboxylate groupsFurther increases in activity observed in derivatives

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • HIV Integrase Inhibition :
    • A study reported that derivatives of this compound exhibited improved inhibitory effects compared to the parent compound. The introduction of specific substituents led to IC50 values ranging from 0.13 μM to 6.85 μM .
    • The binding mode analysis indicated significant interactions with key amino acids in the integrase active site, suggesting a robust mechanism for inhibition.
  • Antiviral Activity :
    • The antiviral efficacy was assessed through cytotoxicity tests and antiviral assays, showing low toxicity with CC50 values exceeding 29 μM for several derivatives .

Q & A

Q. What are the standard synthetic routes for (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or thiourea analogs in acetic acid with sodium acetate as a catalyst. For example:

  • Method A : Reflux 2-aminothiazol-4(5H)-one (1.0 equiv) and 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid for 3–5 hours. The precipitate is filtered, washed, and recrystallized from DMF/acetic acid .
  • Method B : Use thiourea (1.0 equiv), chloroacetic acid (1.0 equiv), and sodium acetate (2.0 equiv) under similar reflux conditions to form thiazolidinone derivatives .

Q. Table 1: Key Synthesis Conditions

Reagent 1Reagent 2CatalystSolventTime (h)Yield (%)Reference
2-Aminothiazol-4(5H)-one3-Formyl-1H-indole-2-carboxylic acidSodium acetateAcetic acid3–5~60–75
Thiourea3-Formyl-1H-indole-2-carboxylateSodium acetateAcetic acid3–5~50–65

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry (e.g., 2R configuration) via 1^1H and 13^13C NMR. The benzyloxy carbonyl group shows distinct peaks at ~δ 5.1–5.3 ppm (CH2_2) and δ 128–135 ppm (aromatic carbons) .
  • HPLC : Assess purity (>95% by HPLC, as per indole-2-carboxylic acid analogs) using C18 columns with UV detection at 254 nm .
  • Melting Point : Compare observed mp (e.g., 205–209°C for indole-2-carboxylic acid derivatives) with literature values to verify purity .

Advanced Research Questions

Q. How can crystallographic data refine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXT resolves stereochemical ambiguities. For example:

  • Use SHELXL for anisotropic refinement of non-H atoms and assign displacement parameters to the benzyloxy group .
  • SHELXT automates space-group determination and identifies heavy atoms (e.g., sulfur from thiazole derivatives) to build the initial model .
  • Key Parameters : R-factor < 0.05, bond length accuracy ±0.01 Å .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (2S)-proline derivatives to induce R-configuration at C2 .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
  • Crystallization : Recrystallize in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer .

Q. How are bioactivity studies designed for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Introduce substituents (e.g., carboxamides, thiazolidinones) via:
    • Acylation : React with benzoyl chloride derivatives under Schotten-Baumann conditions .
    • Knoevenagel Condensation : Form α,β-unsaturated ketones for kinase inhibition assays .
  • Biological Screening :
    • In vitro : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
    • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or COX-2 .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer in positive ion mode. Calibrate with indole-2-carboxylic acid as an internal standard .
  • Challenges :
    • Matrix Effects : Mitigate via solid-phase extraction (C18 cartridges) .
    • Isomeric Impurities : Differentiate using tandem MS fragmentation patterns (e.g., m/z 161 → 117 for decarboxylation) .

Q. Table 2: Physical Properties of Related Indole Derivatives

CompoundCAS RNmp (°C)Purity (%)Reference
Indole-2-carboxylic acid1477-50-5205–209>95.0
Methyl (2S)-indoline-2-carboxylate96056-64-3N/A>98.0
5-Chloro-1H-indole-2-carboxamideN/A163>98.0

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